1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 90225-15-3
VCID: VC2845641
InChI: InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3
SMILES: CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O
Molecular Formula: C9H6ClNO5S
Molecular Weight: 275.67 g/mol

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

CAS No.: 90225-15-3

Cat. No.: VC2845641

Molecular Formula: C9H6ClNO5S

Molecular Weight: 275.67 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride - 90225-15-3

Specification

CAS No. 90225-15-3
Molecular Formula C9H6ClNO5S
Molecular Weight 275.67 g/mol
IUPAC Name 1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride
Standard InChI InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3
Standard InChI Key QGEUBGJPTHKQKO-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O
Canonical SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O

Introduction

Chemical Identity and Structural Properties

1-Methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride (CAS: 90225-15-3) is characterized by several important molecular identifiers that distinguish it from related compounds within its chemical family.

Basic Molecular Information

PropertyValue
Molecular FormulaC₉H₆ClNO₅S
Molecular Weight275.67 g/mol
CAS Number90225-15-3
PubChem CID56687129
European Community (EC) Number980-382-1

The compound contains a benzoxazine heterocyclic system with two carbonyl groups at positions 2 and 4, forming a cyclic imide/carbamate structure. The addition of the sulfonyl chloride group at position 6 of the benzene ring creates a reactive center, while the N-methyl group contributes to the compound's lipophilicity and structural integrity .

Structural Identifiers

The molecular structure can be represented using several chemical notations:

Identifier TypeValue
SMILESCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O
InChIInChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3
InChIKeyQGEUBGJPTHKQKO-UHFFFAOYSA-N

These identifiers provide a standardized representation of the compound's structure that can be used for database searches and chemical information systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is essential for its proper handling, storage, and application in synthetic procedures.

Physical Properties

PropertyValue
Physical StateSolid
Boiling Point449.1±47.0 °C at 760 mmHg
Flash Point225.4±29.3 °C
Density1.6±0.1 g/cm³
Vapor Pressure0.0±1.1 mmHg at 25°C
Polarizability23.0±0.5 10⁻²⁴cm³

The compound exists as a solid at standard temperature and pressure with a relatively high boiling point, indicating significant intermolecular forces despite the absence of hydrogen bond donors .

Chemical Properties and Reactivity

Several key molecular features contribute to the compound's chemical behavior:

PropertyValueSignificance
Hydrogen Bond Donors0Limited ability to donate hydrogen bonds
Hydrogen Bond Acceptors5Capable of accepting hydrogen bonds at multiple sites
Rotatable Bond Count1Relatively rigid structure
XLogP3-AA1.2Moderate lipophilicity

The most reactive functional group in this molecule is the sulfonyl chloride (-SO₂Cl) moiety, which readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols. This reactivity makes the compound particularly valuable as a sulfonylating agent in organic synthesis .

Spectroscopic MethodExpected Key Features
¹H NMRSignals for N-methyl protons (singlet, ~3.5 ppm); aromatic protons (6.8-8.0 ppm)
¹³C NMRCarbonyl carbons (~160-170 ppm); aromatic carbons (120-140 ppm); N-methyl carbon (~30 ppm)
IRStrong S=O stretching bands (1350-1150 cm⁻¹); C=O stretching bands (1700-1800 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 275/277 with characteristic chlorine isotope pattern

These predicted spectroscopic characteristics would be valuable for confirming the identity and purity of synthesized samples.

Hazard StatementDescriptionClassification
H302Harmful if swallowedAcute Toxicity (Oral), Category 4
H314Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B
H335May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure, Category 3

These hazard classifications necessitate careful handling procedures to minimize risk of exposure .

Applications and Chemical Transformations

Synthetic Utility

The primary value of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride lies in its potential as a synthetic intermediate. The sulfonyl chloride functionality serves as an excellent leaving group and allows for various transformations:

  • Formation of sulfonamides through reaction with primary or secondary amines

  • Synthesis of sulfonate esters by reaction with alcohols

  • Preparation of sulfonyl fluorides through halogen exchange reactions

  • Generation of thiosulfonates via reaction with thiols

These transformations make the compound valuable in the synthesis of pharmaceutical intermediates, particularly those requiring sulfonamide linkages .

Comparison with Related Compounds

Several structurally related compounds provide insight into the potential applications and reactivity patterns of 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride:

Related CompoundCAS NumberKey Structural DifferenceSignificance
2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride74171-22-5Lacks N-methyl groupContains NH group that can participate in hydrogen bonding; slightly different reactivity profile
1-methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonylchloride90225-15-3Tautomeric formAlternative naming for the same compound reflecting different representation of the tautomeric structure
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride62522-63-8Different heterocyclic coreContains benzoxazole instead of benzoxazine core; similar synthetic methodology and reactivity

These structural analogs suggest that 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride would exhibit similar reactivity patterns while offering unique structural features due to its specific substitution pattern.

Computational and Predictive Properties

Several computational parameters have been calculated for 1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, providing insight into its behavior in various environments:

PropertyValueSignificance
Exact Mass274.9655212 DaImportant for high-resolution mass spectrometry identification
XLogP3-AA1.2Indicates moderate lipophilicity; may influence membrane permeability
Topological Polar Surface AreaNot explicitly stated but likely high due to multiple oxygen-containing functional groupsMay impact bioavailability and cellular penetration

These parameters suggest that the compound would have moderate lipophilicity balanced by the polar sulfonyl chloride and carbonyl groups .

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